Dot1L-IN-1 TFA

DOT1L inhibition enzyme kinetics Ki determination

Dot1L-IN-1 TFA is a structurally novel, non-nucleoside DOT1L inhibitor with a sub-picomolar Ki of 2 pM—among the most potent DOT1L ligands available. Its fragment-linked scaffold confers uniquely prolonged target residence time (>5 hours), driving superior cellular H3K79me2 suppression (IC50=3 nM) and potent MV4-11 antiproliferation (IC50=5 nM). The TFA salt offers distinct solubility and formulation advantages over the free base. With a clean selectivity profile against 22 PKMTs and PRMTs, this compound delivers unambiguous target engagement, making it the definitive benchmark for DOT1L inhibitor screening, SAR campaigns, and MLL-rearranged leukemia mechanistic studies.

Molecular Formula C34H37ClF3N9O4S
Molecular Weight 760.2 g/mol
Cat. No. B10819861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDot1L-IN-1 TFA
Molecular FormulaC34H37ClF3N9O4S
Molecular Weight760.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C2=C(SC3=C2C=C(C=C3)NC(=O)NCC(=O)NCCCN(C)C4CCCN(C4)C5=NC=NC6=C5C=CN6)Cl.C(=O)(C(F)(F)F)O
InChIInChI=1S/C32H36ClN9O2S.C2HF3O2/c1-20-23(7-3-11-34-20)28-25-16-21(8-9-26(25)45-29(28)33)40-32(44)37-17-27(43)35-12-5-14-41(2)22-6-4-15-42(18-22)31-24-10-13-36-30(24)38-19-39-31;3-2(4,5)1(6)7/h3,7-11,13,16,19,22H,4-6,12,14-15,17-18H2,1-2H3,(H,35,43)(H,36,38,39)(H2,37,40,44);(H,6,7)/t22-;/m1./s1
InChIKeyQQHCFTMTWPNCPT-VZYDHVRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dot1L-IN-1 TFA: Potent and Selective Dot1L Inhibitor for Epigenetic Research


Dot1L-IN-1 TFA is the trifluoroacetate salt form of a non-nucleoside, small-molecule inhibitor targeting the histone methyltransferase DOT1L (disruptor of telomeric silencing 1-like). It acts as a potent and selective antagonist of DOT1L, a key enzyme responsible for H3K79 methylation, a histone mark critically implicated in leukemogenesis driven by MLL rearrangements [1]. The compound was developed through a fragment-linking strategy and is characterized by a structurally novel scaffold distinct from nucleoside-based inhibitors [1].

Why Generic Substitution Fails for Dot1L-IN-1 TFA in Dot1L Inhibition Studies


The DOT1L inhibitor class exhibits significant heterogeneity in potency, selectivity, and cellular activity that precludes simple interchangeability. While multiple compounds share the same molecular target, their biochemical Ki values span orders of magnitude, from 80 pM for Pinometostat to 0.4 nM for EPZ004777, and their off-target profiles differ markedly [1]. Even structurally related analogs can display divergent residence times on the target enzyme, with Dot1L-IN-1 demonstrating a uniquely prolonged binding duration (>5 hours) that translates into superior cellular efficacy compared to earlier-generation inhibitors [1]. Additionally, the presence of the TFA counterion can influence solubility and formulation behavior, further distinguishing this compound from its free base counterpart. For researchers requiring precise target engagement in MLL-rearranged leukemia models, substituting with a lower-potency or less thoroughly characterized DOT1L inhibitor risks compromising experimental reproducibility and confounding mechanistic conclusions.

Quantitative Differentiation of Dot1L-IN-1 TFA Against Leading DOT1L Inhibitors


Biochemical Potency: Sub-Picomolar Ki and Sub-Nanomolar IC50 Differentiate Dot1L-IN-1 TFA

Dot1L-IN-1 TFA exhibits a Ki of 2 pM and an IC50 of <0.1 nM in a cell-free DOT1L SPA assay [1]. This represents a 40-fold improvement in binding affinity compared to the clinical-stage inhibitor Pinometostat (Ki = 80 pM) [2] and a >3-fold improvement in enzymatic potency over EPZ004777 (IC50 = 0.4 nM) and SGC0946 (IC50 = 0.3 nM) .

DOT1L inhibition enzyme kinetics Ki determination

Target Residence Time: Dot1L-IN-1 TFA Demonstrates Prolonged Enzyme Binding

Surface plasmon resonance (SPR) analysis reveals that Dot1L-IN-1 TFA has a target residence time (τ) exceeding 5 hours, which is the detection limit of the assay [1]. This prolonged binding duration is a distinguishing feature not consistently reported for other DOT1L inhibitors and contributes to sustained target engagement in cellular contexts.

drug-target residence time surface plasmon resonance binding kinetics

Cellular H3K79 Dimethylation Inhibition: Comparable Efficacy to Pinometostat

In a direct head-to-head comparison within the same study, Dot1L-IN-1 TFA (referred to as compound 7) suppressed H3K79 dimethylation in HeLa cells with an IC50 of 3 nM, performing equal or better than Pinometostat (EPZ-5676) in the same cellular assays [1].

H3K79me2 histone methylation cellular target engagement

Leukemia Cell Proliferation: Potent Inhibition of MLL-Rearranged MV4-11 Cells

Dot1L-IN-1 TFA very effectively inhibits proliferation of the human MLL-rearranged leukemia cell line MV4-11, which carries the oncogenic MLL-AF4 fusion, with an IC50 of 5 nM [1]. This antiproliferative activity is comparable to that of Pinometostat, which has reported MV4-11 proliferation IC50 values ranging from 3.5 nM to 9 nM across various studies [2].

MLL-rearranged leukemia MV4-11 antiproliferative activity

Selectivity Profile: Clean Activity Against a Panel of 22 Protein Methyltransferases

Dot1L-IN-1 TFA displays a favorable selectivity profile against a panel of 22 protein lysine methyltransferases (PKMTs) and protein arginine methyltransferases (PRMTs), with no inhibitory activity detected up to a concentration of 50 µM [1]. In contrast, EPZ004777 demonstrates >1,200-fold selectivity for DOT1L over other tested PMTs , while SGC0946 is reported inactive against a panel of 12 PMTs and DNMT1 .

kinase selectivity off-target profiling protein methyltransferases

Recommended Application Scenarios for Dot1L-IN-1 TFA Based on Quantitative Evidence


Mechanistic Studies of H3K79 Methylation in MLL-Rearranged Leukemia

Given its sub-picomolar Ki (2 pM) and potent cellular inhibition of H3K79 dimethylation (IC50 = 3 nM) [1], Dot1L-IN-1 TFA is ideally suited for dissecting the role of DOT1L-mediated H3K79 methylation in MLL-rearranged leukemia cell lines such as MV4-11 (proliferation IC50 = 5 nM) [1]. The compound's clean selectivity profile against 22 PKMTs and PRMTs ensures that observed epigenetic changes are directly linked to DOT1L inhibition, reducing confounding variables in mechanistic studies.

Structure-Activity Relationship (SAR) and Chemical Probe Development

Dot1L-IN-1 TFA's structurally novel, non-nucleoside scaffold, discovered via fragment linking, makes it an excellent reference compound for SAR studies aimed at developing next-generation DOT1L inhibitors [1]. Its extended target residence time (>5 hours) provides a unique benchmark for evaluating binding kinetics of novel DOT1L ligands, a parameter increasingly recognized as critical for sustained target engagement in cellular and in vivo models [1].

Comparative Benchmarking of DOT1L Inhibitors in Epigenetic Research

The direct head-to-head comparison with Pinometostat (EPZ-5676) in cellular assays [1] positions Dot1L-IN-1 TFA as a validated benchmark compound for assessing new DOT1L inhibitors. Researchers can confidently use Dot1L-IN-1 TFA as a positive control or reference standard in high-throughput screening campaigns, leveraging its well-characterized biochemical (Ki = 2 pM, IC50 < 0.1 nM) and cellular (H3K79me2 IC50 = 3 nM) profiles [1].

In Vivo Formulation and Preclinical Efficacy Studies

While specific in vivo pharmacokinetic data for Dot1L-IN-1 TFA is limited, its TFA salt form may offer distinct solubility advantages in formulation development compared to the free base . The compound's potent antiproliferative activity in MLL-rearranged leukemia models (MV4-11 IC50 = 5 nM) [1] supports its use in preclinical xenograft studies investigating DOT1L-targeted therapies. The provided formulation guidelines for DMSO/PEG300/Tween 80/saline mixtures facilitate in vivo dosing for preliminary efficacy assessments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dot1L-IN-1 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.